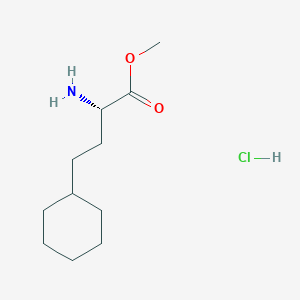

Methyl (2S)-2-amino-4-cyclohexylbutanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical equations .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the types of reactions it undergoes .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity/basicity, redox potential, and reactivity with other chemicals .Scientific Research Applications

Antifibrinolytic Activity

"Methyl (2S)-2-amino-4-cyclohexylbutanoate; hydrochloride" has been identified in studies investigating the antifibrinolytically active isomer of p-aminomethyl cyclohexane carboxylic acid (AMCA). AMCA exhibits potent inhibition of plasminogen activation, significantly impacting fibrinolytic processes. Experimental and clinical research indicates AMCA's efficacy in reducing bleeding caused by fibrinolysis, with rapid excretion observed, suggesting its potential for acute management of bleeding disorders without significant impacts on coagulation mechanisms beyond thrombin time prolongation at high concentrations (Andersson et al., 2009).

Photodynamic Therapy

Research on methyl aminolevulinate (MAL), a derivative related to the methyl ester of aminolevulinic acid, has highlighted its application in photodynamic therapy (PDT) for nonmelanoma skin cancers. MAL facilitates targeted therapy following topical application and activation by specific light wavelengths, illustrating the compound's utility in dermatological treatments. However, instances of allergic contact dermatitis emphasize the importance of monitoring adverse reactions in sensitive individuals (Pastor-Nieto et al., 2013).

Metabolic Implications

Studies on the metabolism of cyclohexyl-related compounds, such as the identification of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin, provide insights into genetic metabolic disorders. These findings suggest a defect in 4-hydroxyphenylpyruvate dioxygenase, implicating methyl (2S)-2-amino-4-cyclohexylbutanoate; hydrochloride in research on metabolic pathways and potential metabolic disorders (Niederwieser et al., 1978).

Excitatory Amino Acid Analogues

Research on excitatory amino acid analogues, including neurotoxic and convulsant properties, may involve compounds structurally related to "Methyl (2S)-2-amino-4-cyclohexylbutanoate; hydrochloride." Such studies explore the impact of these compounds on neuronal function and their potential for inducing neurological damage or seizures, contributing to understanding the neurological implications of excitatory amino acids and their analogues (Zaczek & Coyle, 1982).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S)-2-amino-4-cyclohexylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOBZEFNEFDNJI-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC1CCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)acetamide](/img/structure/B2806571.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2806575.png)

![2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2806579.png)

![3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2806583.png)

![N-(3-chloro-4-methylphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2806584.png)

![(E)-N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2806585.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide](/img/structure/B2806586.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)

![3-ethyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2806591.png)

![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate](/img/structure/B2806592.png)